Welcome to the BenchChem Online Store!
molecular formula C10H10N2OS B3361026 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- CAS No. 90915-07-4

4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo-

Cat. No. B3361026
M. Wt: 206.27 g/mol
InChI Key: SALZXYUJJZVVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04567176

Procedure details

Ammonium thiocyanate (47.27 g) and N-benzylglycine ethyl ester (40.0 g) were fused together at 140° C. for 4 hours. The deep red solution was allowed to cool to room temperature and the solid residue washed with ethanol/water (1:1) (200 ml). The solid was collected by filtration, washed with ethanol/water (1:1) (5×200 ml) and with diethyl ether (3×100 ml) to afford 1-benzyl-2-thiohydantoin (24.72 g), m.p. 150°-152° C.
Quantity
47.27 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[NH4+].C(O[C:8](=[O:18])[CH2:9][NH:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)C>>[CH2:11]([N:10]1[CH2:9][C:8](=[O:18])[NH:3][C:2]1=[S:1])[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
47.27 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
40 g
Type
reactant
Smiles
C(C)OC(CNCC1=CC=CC=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solid residue washed with ethanol/water (1:1) (200 ml)
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with ethanol/water (1:1) (5×200 ml) and with diethyl ether (3×100 ml)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=S)NC(=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 24.72 g
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.